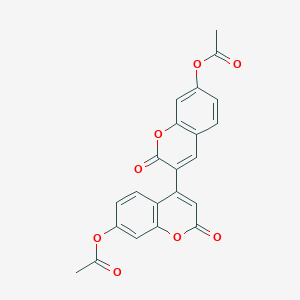![molecular formula C27H31NO6 B11152646 (2S)-2-[[2-(3-hexyl-4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]-3-phenylpropanoic acid](/img/structure/B11152646.png)
(2S)-2-[[2-(3-hexyl-4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]-3-phenylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{2-[(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}-3-phenylpropanoic acid is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a chromen-2-one core, which is a common motif in many biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}-3-phenylpropanoic acid typically involves multiple steps, starting with the preparation of the chromen-2-one coreCommon reagents used in these reactions include acetic anhydride, hexyl bromide, and phenylalanine .
Industrial Production Methods
This may include the use of automated reactors and continuous flow systems to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}-3-phenylpropanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to reduce the chromen-2-one core to a dihydro derivative.
Substitution: This can occur at the acetamido or phenylpropanoic acid moieties.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce dihydro derivatives .
Scientific Research Applications
2-{2-[(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}-3-phenylpropanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-{2-[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. It is known to activate potassium channels and potentiate the effects of GABA, an inhibitory neurotransmitter. This compound also binds to glutamate receptors and inhibits their function, which can modulate neuronal excitability .
Comparison with Similar Compounds
Similar Compounds
(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxyacetic acid: Shares the chromen-2-one core but lacks the acetamido and phenylpropanoic acid moieties.
(2-((3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)methionine: Similar structure but with a methionine moiety instead of phenylpropanoic acid.
Uniqueness
2-{2-[(3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamido}-3-phenylpropanoic acid is unique due to its combination of the chromen-2-one core with the acetamido and phenylpropanoic acid moieties, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C27H31NO6 |
|---|---|
Molecular Weight |
465.5 g/mol |
IUPAC Name |
(2S)-2-[[2-(3-hexyl-4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C27H31NO6/c1-3-4-5-9-12-22-18(2)21-14-13-20(16-24(21)34-27(22)32)33-17-25(29)28-23(26(30)31)15-19-10-7-6-8-11-19/h6-8,10-11,13-14,16,23H,3-5,9,12,15,17H2,1-2H3,(H,28,29)(H,30,31)/t23-/m0/s1 |
InChI Key |
TZBDNQFYNGKIER-QHCPKHFHSA-N |
Isomeric SMILES |
CCCCCCC1=C(C2=C(C=C(C=C2)OCC(=O)N[C@@H](CC3=CC=CC=C3)C(=O)O)OC1=O)C |
Canonical SMILES |
CCCCCCC1=C(C2=C(C=C(C=C2)OCC(=O)NC(CC3=CC=CC=C3)C(=O)O)OC1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-morpholinoethyl)-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B11152568.png)
![6-({[(2-methyl-4-oxo-3-phenoxy-4H-chromen-7-yl)oxy]acetyl}amino)hexanoic acid](/img/structure/B11152574.png)
![N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-2-(2,5,9-trimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide](/img/structure/B11152580.png)
![ethyl 3-{4-methyl-7-[(2-methylbenzyl)oxy]-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B11152582.png)
![isopropyl 2-{[4-(4-methoxyphenyl)-7-methyl-2-oxo-2H-chromen-5-yl]oxy}acetate](/img/structure/B11152585.png)
![N-(carboxymethyl)-N-[3-(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoyl]glycine](/img/structure/B11152591.png)
![2-({2-[2-(2,6-Dichlorophenyl)-1,3-thiazol-4-yl]acetyl}amino)acetic acid](/img/structure/B11152598.png)
![7-[2,6-dinitro-4-(trifluoromethyl)phenoxy]-4-phenyl-2H-chromen-2-one](/img/structure/B11152601.png)

![N-[(7-hydroxy-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetyl]-D-isoleucine](/img/structure/B11152607.png)
![(4-ethyl-8-methyl-2-oxochromen-7-yl) (2S)-3-methyl-2-[(4-methylphenyl)sulfonylamino]butanoate](/img/structure/B11152610.png)
![7-[(2-fluorobenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one](/img/structure/B11152625.png)
![N-[4-(1,3-dihydro-2H-benzimidazol-2-ylideneamino)-4-oxobutyl]-1H-indole-2-carboxamide](/img/structure/B11152631.png)
